3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid

Overview

Description

Identification and Sensory Analysis

The study presented in "Identification of carboxylic and organoboronic acids and phenols with a single benzobisoxazole fluorophore" explores the use of a benzobisoxazole-based cruciform as a sensor for detecting various acids and phenols. The cruciform's fluorescence changes upon exposure to Bronsted and Lewis acids, and the emission colors vary depending on the analyte's structure. This sensor can differentiate between closely related carboxylic acids and organoboronic acids, as well as substituted phenols, indicating its potential utility in identifying compounds like 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid .

Tautomerism and Basicity of Isoxazole Derivatives

The paper "The tautomerism of heteroaromatic compounds with five-membered rings—I: 5-hydroxyisoxazoles-isoxazol-5-ones" provides insights into the tautomerism of isoxazole derivatives. It reveals that compounds such as 3,4-dimethyl-5-hydroxyisoxazole and various phenyl-isoxazol-5-ones exist in different tautomeric forms depending on the solvent's polarity. The study also compares the basicity and acidity of isoxazoles with carboxylic acids, which is relevant for understanding the chemical behavior of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid .

Molecular Structure and Optical Properties

In "Infrared spectrum, structural and optical properties and molecular docking study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde," the molecular structure and properties of a closely related compound are investigated. Although the compound studied is not 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, the methods used, such as vibrational frequency analysis and molecular docking studies, could be applied to analyze the molecular structure, stability, and potential reactivity of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid. The study also discusses the importance of the fluorine atom and carbonyl group in binding interactions, which could be relevant for the analysis of similar functional groups in 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid .

Scientific Research Applications

Tautomerism and Basicity Studies

- Research on isoxazole compounds, such as 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, has explored their tautomeric forms and basicity. Studies have shown that isoxazol-5-ones exhibit acid strengths comparable to carboxylic acids and exist in different tautomeric forms depending on the solvent polarity (Boulton & Katritzky, 1961).

Synthesis and Antitumor Activity

- Isoxazole derivatives, including those related to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, have been synthesized and exhibit significant antitumor activity. These compounds have been investigated for their ability to enhance the effects of cytostatic drugs used in medical practice (Potkin et al., 2014).

Anaerobic Transformation Studies

- Research involving isomeric fluorophenols, which are structurally similar to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, has provided insights into the anaerobic transformation of phenol to benzoate. This study helps in understanding the environmental degradation processes of related compounds (Genthner, Townsend, & Chapman, 1989).

Synthesis of Hydroxybenzaldehyde Derivatives

- The synthesis of isoxazole derivatives, including those similar to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, has been explored for producing hydroxybenzaldehyde derivatives. These compounds have potential applications in various fields, including pharmaceuticals (Potkin et al., 2012).

Herbicidal Activity

- Isoxazole derivatives, related to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, have been synthesized and shown to possess significant herbicidal activity against various weed species. This research is crucial for agricultural applications (Hamper et al., 1995).

Synthesis and Antimicrobial Activity

- Novel isoxazole compounds, structurally related to 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the development of new antimicrobial agents (Shingare et al., 2018).

Synthesis and Reactivity in Isoxazole Chemistry

- Research has focused on the preparation and reactivity of isoxazole compounds, including derivatives of 3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid. These studies are significant for advancing synthetic methodologies in heterocyclic chemistry (Micetich & Chin, 1970).

Mechanism of Action

Safety and Hazards

Future Directions

properties

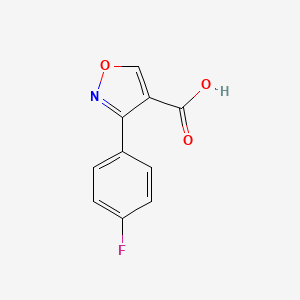

IUPAC Name |

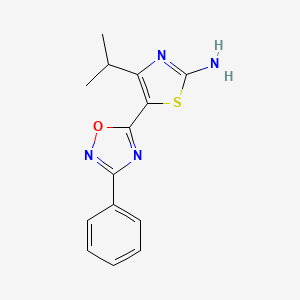

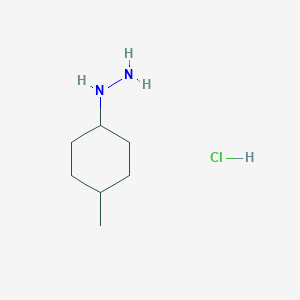

3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-15-12-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDHPFKMYSLBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC=C2C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluoro-phenyl)-isoxazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.